molecular formula C12H16FNO B13301681 N-cyclopentyl-3-fluoro-4-methoxyaniline

N-cyclopentyl-3-fluoro-4-methoxyaniline

Cat. No.: B13301681
M. Wt: 209.26 g/mol
InChI Key: MNOCGLNQTQKELY-UHFFFAOYSA-N
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Description

N-cyclopentyl-3-fluoro-4-methoxyaniline is an organic compound with the molecular formula C12H16FNO It is a derivative of aniline, where the hydrogen atoms on the nitrogen and benzene ring are substituted with a cyclopentyl group, a fluorine atom, and a methoxy group, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-3-fluoro-4-methoxyaniline typically involves the following steps:

    Nitration: The starting material, 3-fluoro-4-methoxyaniline, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amine group.

    Cyclopentylation: The amine group is alkylated with cyclopentyl bromide in the presence of a base to form this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that enhance reaction rates and selectivity is also common.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-3-fluoro-4-methoxyaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom or methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Sodium methoxide, potassium cyanide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while nucleophilic substitution can produce various substituted anilines.

Scientific Research Applications

N-cyclopentyl-3-fluoro-4-methoxyaniline has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: The compound is explored for its potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs).

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of N-cyclopentyl-3-fluoro-4-methoxyaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopentyl group enhances its binding affinity, while the fluorine and methoxy groups modulate its electronic properties, influencing its reactivity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopentyl-3-fluoro-4-chloroaniline
  • N-cyclopentyl-3-fluoro-4-hydroxyaniline
  • N-cyclopentyl-3-fluoro-4-ethoxyaniline

Uniqueness

N-cyclopentyl-3-fluoro-4-methoxyaniline is unique due to the presence of the methoxy group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where specific reactivity and selectivity are required.

Properties

Molecular Formula

C12H16FNO

Molecular Weight

209.26 g/mol

IUPAC Name

N-cyclopentyl-3-fluoro-4-methoxyaniline

InChI

InChI=1S/C12H16FNO/c1-15-12-7-6-10(8-11(12)13)14-9-4-2-3-5-9/h6-9,14H,2-5H2,1H3

InChI Key

MNOCGLNQTQKELY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC2CCCC2)F

Origin of Product

United States

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